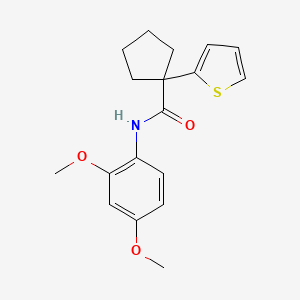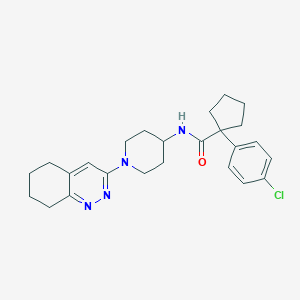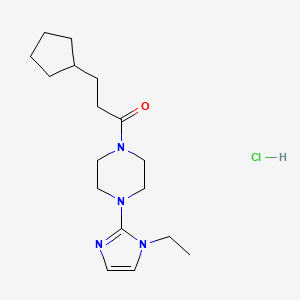
3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride” is a complex organic molecule that contains several functional groups, including a cyclopentyl group, an imidazole ring, a piperazine ring, and a propanone group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Molecular Structure Analysis
The molecular formula of the compound is C17H29ClN4O, with an average mass of 340.891 Da and a monoisotopic mass of 340.203003 Da . The molecule is non-planar as indicated by the dihedral angles between the heteroaryl rings .Physical And Chemical Properties Analysis
The compound is predicted to have a boiling point of 362.8±35.0 °C and a density of 1.20±0.1 g/cm3 . It is also predicted to have a pKa of 7.03±0.31 .Applications De Recherche Scientifique
Metabolic Characterization and Excretion
Research involving compounds structurally related to "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" has focused on understanding their metabolism and excretion in humans. For example, Sharma et al. (2019) studied the metabolism and excretion of PF-04991532, a hepatoselective glucokinase activator, revealing insights into its metabolic pathways, including acyl glucuronidation, amide bond hydrolysis, and oxidative metabolism. This study emphasizes the importance of metabolic characterization for novel therapeutic agents, suggesting similar research applications for the compound (Sharma et al., 2019).
Pharmacological Applications in Neurological and Mental Health Disorders
Compounds with the piperazine moiety, akin to the described compound, have been evaluated for their potential in treating neurological and mental health disorders. For instance, research by Kędzierska et al. (2019) on arylpiperazine derivatives showed anxiolytic-like effects, implicating the GABAergic and 5-HT systems. This suggests that compounds like "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" could be explored for their therapeutic potential in anxiety and mood disorders (Kędzierska et al., 2019).
Role in Metabolic Disorders
The investigation into metabolic disorders, particularly type 2 diabetes mellitus, has included the study of compounds similar to "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride". Sharma et al. (2015) detailed the circulating metabolite profile of PF-04991532, indicating its hepatoselective glucokinase activator properties which could inform the research applications of the compound for metabolic disorder treatments (Sharma et al., 2015).
Toxicological and Safety Evaluations
Toxicological assessments form a crucial part of the research applications of new chemical entities. Studies like those on prochloraz imidazole fungicide highlight the importance of understanding the acute and chronic effects of chemical compounds on human health, suggesting a similar need for rigorous safety evaluations for "3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride" to determine its safety profile (Chen et al., 2013).
Propriétés
IUPAC Name |
3-cyclopentyl-1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O.ClH/c1-2-19-10-9-18-17(19)21-13-11-20(12-14-21)16(22)8-7-15-5-3-4-6-15;/h9-10,15H,2-8,11-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXANILLXQBOKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)C(=O)CCC3CCCC3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopentyl-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)propan-1-one hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

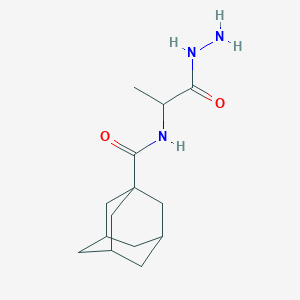
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxyacetamide](/img/structure/B2802048.png)

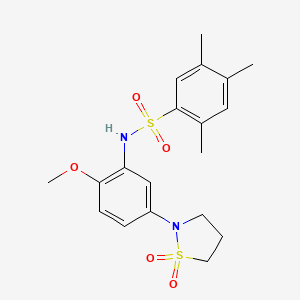
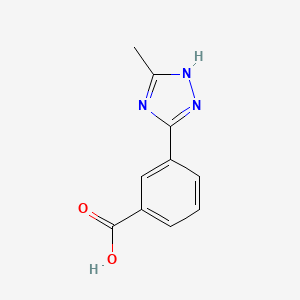
![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)


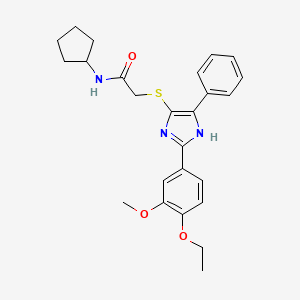


![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2802067.png)
